molecular formula C17H18N2O3 B5453234 N-(2,5-dimethoxyphenyl)-1-indolinecarboxamide

N-(2,5-dimethoxyphenyl)-1-indolinecarboxamide

Cat. No.: B5453234
M. Wt: 298.34 g/mol
InChI Key: MZGBRWPCLRLRON-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-1-indolinecarboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-1-indolinecarboxamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with indoline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dimethoxyphenyl)-1-indolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(2,5-Dimethoxyphenyl)-1-indolinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-1-indolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: N-(2,5-Dimethoxyphenyl)-1-indolinecarboxamide is unique due to its specific indolinecarboxamide structure combined with the 2,5-dimethoxyphenyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-13-7-8-16(22-2)14(11-13)18-17(20)19-10-9-12-5-3-4-6-15(12)19/h3-8,11H,9-10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGBRWPCLRLRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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